cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-)

Catalog No.
S11242578
CAS No.
M.F
C37H49N11O6
M. Wt
743.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-)

Product Name

cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-)

IUPAC Name

2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-1-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

InChI

InChI=1S/C37H49N11O6/c1-48-30(9-5-17-43-37(40)41)34(53)46-27(8-4-16-42-36(38)39)33(52)47-28(19-22-11-14-26(49)15-12-22)32(51)44-21-31(50)45-29(35(48)54)20-23-10-13-24-6-2-3-7-25(24)18-23/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43)/t27-,28+,29-,30-/m0/s1

InChI Key

UYLRGPNGYHIOPK-XJYHXZFBSA-N

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N

Cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) is a cyclic peptide compound characterized by its unique sequence of amino acids. The structure consists of a cyclized arrangement of five residues, including D-Tyrosine, L-Arginine, L-N-Methylarginine, L-Naphthylalanine, and Glycine. This compound is notable for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

The molecular formula for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) is C37H49N11O6C_{37}H_{49}N_{11}O_{6} . The cyclic nature of the compound contributes to its stability and bioactivity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The chemical reactivity of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) is influenced by the functional groups present in its amino acid residues. The presence of the guanidinium group from arginine residues allows for protonation under acidic conditions, which can affect binding interactions with various biological targets.

Additionally, the cyclic structure can undergo hydrolysis or other modifications under specific conditions, potentially leading to the formation of linear peptides or other derivatives. These reactions are critical for understanding how modifications can enhance or diminish the biological activity of the compound.

Cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) exhibits significant biological activity, particularly as a ligand for various receptors. Research has indicated that this compound acts as an agonist at melanocortin receptors, which are involved in regulating numerous physiological processes including appetite control and energy homeostasis .

Furthermore, its structural features allow it to interact selectively with chemokine receptors, suggesting potential applications in modulating immune responses and inflammation . The unique combination of amino acids also contributes to its ability to penetrate cell membranes and exert intracellular effects.

The synthesis of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. This method provides control over the sequence and stereochemistry of the amino acids.

After synthesizing the linear precursor peptide, cyclization can be achieved through various methods such as:

  • Chemical Cyclization: Using coupling reagents to form peptide bonds between terminal amino acids.
  • Enzymatic Cyclization: Utilizing enzymes to facilitate the formation of cyclic structures under mild conditions.

Each method has its advantages and can be selected based on desired yield and purity .

The applications of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) span several fields:

  • Pharmaceutical Development: Its ability to act on melanocortin and chemokine receptors makes it a candidate for developing drugs aimed at obesity, inflammation, and cancer therapies.
  • Molecular Imaging: The compound can be modified to serve as a probe in imaging techniques due to its specific receptor binding properties .
  • Biotechnology: It may be used in designing targeted delivery systems for therapeutics due to its selective binding capabilities.

Studies on cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) have focused on its interactions with various receptors. For instance:

  • Melanocortin Receptors: Binding studies indicate that this compound has a high affinity for melanocortin receptors, making it a potential candidate for obesity treatment.
  • Chemokine Receptors: Interaction studies have shown that it can modulate immune responses by acting on chemokine receptors like CXCR4 .

These interactions are crucial for understanding how modifications to the peptide can enhance selectivity and efficacy.

Cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) shares structural similarities with several other cyclic peptides. Here are some notable examples:

Compound NameStructureUnique Features
Cyclo(-D-Tyr-D-MeArg-L-Arg-L-Nal-Gly-)Similar sequence but includes D-amino acidsPotentially different receptor affinity
Cyclo(-D-Tyr-L-Arg-L-Pro-)Lacks N-MethylarginineFocused on different receptor interactions
Cyclo(-D-Tyr-D-Arg-D-Nal-Gly-)Contains D-amino acidsEnhanced stability against enzymatic degradation
Cyclo(-D-Tyr-D-MeArg-D-Arg-D-Nal-Gly-)All D-amino acidsIncreased resistance to proteolysis

These compounds highlight the versatility in cyclic peptide design and their potential therapeutic applications. The unique combination of amino acids in cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) differentiates it from others by potentially offering improved selectivity and efficacy against specific biological targets.

Role of D-Tyrosine in Receptor Binding Affinity

D-Tyrosine occupies a critical position at the first residue of the cyclic pentapeptide scaffold, serving as a fundamental component of the pharmacophore that determines receptor binding specificity and affinity [1] [2]. The D-configuration of tyrosine represents a strategic departure from the natural L-amino acid stereochemistry, providing enhanced metabolic stability while maintaining essential aromatic interactions required for chemokine receptor recognition [1].

Structural analysis reveals that D-tyrosine functions as an essential anchor point within the receptor binding interface, with its phenolic hydroxyl group participating in specific hydrogen bonding networks that stabilize the peptide-receptor complex [2]. The aromatic ring system of D-tyrosine contributes to π-π stacking interactions with complementary aromatic residues in the receptor binding pocket, creating a geometrically constrained yet energetically favorable binding mode [1].

Comparative studies utilizing alanine scanning mutagenesis demonstrate that substitution of D-tyrosine with D-alanine results in complete abolition of biological activity, confirming its indispensable role in maintaining receptor binding affinity [2]. Nuclear Magnetic Resonance spectroscopy studies indicate that the D-tyrosine residue adopts a specific rotameric conformation that optimally positions the aromatic side chain for receptor interaction while simultaneously constraining the overall peptide backbone geometry [1].

The stereochemical inversion from L-tyrosine to D-tyrosine fundamentally alters the spatial presentation of the aromatic pharmacophore, enabling access to receptor binding subsites that would be geometrically inaccessible to the natural L-configuration [2]. This structural modification represents a key design principle in the development of cyclic peptide antagonists, where non-natural amino acid configurations can unlock novel binding modes and enhance target selectivity [1].

Impact of N-Methylation on L-Arginine Pharmacophore

N-methylation of the L-arginine residue at position 2 represents a sophisticated approach to modulating peptide backbone flexibility while preserving the essential cationic character required for receptor binding [1] [2]. The introduction of a methyl group on the backbone nitrogen creates a tertiary amide that restricts local conformational freedom, thereby reducing the entropic penalty associated with receptor binding [1].

Detailed structure-activity relationship studies demonstrate that compound FC122, containing D-N-methylarginine at position 2, maintains binding potency comparable to the parent compound FC131 [2]. This finding indicates that the N-methylation modification successfully preserves the critical electrostatic interactions mediated by the guanidinium group while introducing beneficial conformational constraints [1]. The N-methyl substitution eliminates the hydrogen bond donor capability of the backbone amide, fundamentally altering the hydrogen bonding network within the cyclic peptide structure [2].

Conformational analysis using Nuclear Magnetic Resonance spectroscopy reveals that N-methylated arginine derivatives favor the same backbone conformation as highly active parent compounds, supporting the hypothesis that optimal biological activity correlates with specific three-dimensional geometries [2]. The N-methylation specifically stabilizes the trans-conformer of the D-tyrosine-arginine peptide bond, which has been identified as the dominant contributor to bioactive conformations through isostere replacement studies [1].

Binding mode prediction studies indicate that the orientation of the alkene motif within D-tyrosine-N-methylarginine peptidomimetics depends critically on the chirality of the arginine residue and the presence of the N-methyl group [1]. This structural feature makes a dominant contribution to receptor binding, with the N-methylation serving to lock the peptide in a conformation that maximizes complementarity with the receptor binding site [1] [2].

The preservation of biological activity upon N-methylation represents a significant advancement in peptide drug design, as this modification typically enhances metabolic stability, improves membrane permeability, and can modulate pharmacokinetic properties without compromising target engagement [2].

Contribution of L-2-Naphthylalanine to Hydrophobic Interactions

L-2-Naphthylalanine constitutes a critical hydrophobic determinant that occupies position 4 within the cyclic pentapeptide structure, providing essential π-electron rich surface area for favorable hydrophobic interactions with complementary receptor binding subsites [2] [3]. The extended aromatic system of the naphthyl group offers superior hydrophobic contact surface compared to natural aromatic amino acids such as phenylalanine or tryptophan [4].

Systematic alanine scanning studies unequivocally demonstrate that replacement of L-2-naphthylalanine with alanine results in significant loss of receptor binding potency, establishing this residue as a non-negotiable component of the pharmacophore [2]. The bulky naphthyl side chain functions as a molecular recognition element that fits precisely into a complementary hydrophobic binding pocket within the receptor structure [3].

Comparative analysis of naphthylalanine stereoisomers reveals that the specific positioning of the naphthyl ring system relative to the peptide backbone is critical for optimal receptor engagement [5]. Studies utilizing 1-naphthylalanine versus 2-naphthylalanine demonstrate that the 2-substitution pattern provides superior binding geometry, with the extended aromatic system adopting an edge-to-face orientation that maximizes π-π stacking interactions [4].

The hydrophobic contribution of L-2-naphthylalanine extends beyond simple van der Waals contacts to include specific aromatic stacking interactions that stabilize the peptide-receptor complex [3]. Thermodynamic analysis indicates that the binding affinity increases correlatively with the hydrophobicity of aromatic analogues incorporated at position 4, confirming that hydrophobic interactions are a primary determinant of biological activity [3].

Molecular dynamics simulations reveal that the naphthyl side chain exhibits restricted conformational mobility when bound to the receptor, suggesting that the hydrophobic binding pocket imposes geometric constraints that optimize the interaction [4]. This conformational restriction contributes to the high binding affinity observed for peptides containing L-2-naphthylalanine by reducing the entropic cost of complex formation [3].

Glycine Position Flexibility and Conformational Constraints

Glycine occupies a unique position within the cyclic pentapeptide structure, serving as a conformational hinge that provides essential backbone flexibility required for optimal receptor binding geometry [2] [6]. The absence of a side chain at the glycine position eliminates steric constraints that would otherwise restrict the accessible conformational space of the cyclic peptide [7].

Conformational analysis studies demonstrate that glycine allows the cyclic peptide to adopt multiple low-energy conformations, with the specific population distribution determined by the constraints imposed by other residues within the ring [6] [7]. This conformational flexibility is essential for accommodating the geometric requirements of receptor binding while maintaining the overall structural integrity of the cyclic scaffold [2].

Substitution studies reveal that replacement of glycine with D-alanine maintains high biological activity, indicating that modest steric bulk is tolerable at position 5 provided that the substitution does not significantly alter the favored backbone conformation [2]. Nuclear Magnetic Resonance analysis confirms that both glycine-containing and D-alanine-containing analogues adopt similar backbone geometries, supporting the hypothesis that conformational constraints rather than absolute flexibility determine biological activity [2].

The role of glycine extends beyond simple flexibility provision to include facilitation of specific backbone conformations that are geometrically incompatible with more sterically demanding amino acids [6]. Molecular dynamics simulations indicate that cyclization generally reduces backbone dihedral entropy, but this effect is minimal when peptide length exceeds nine residues, suggesting that position-specific flexibility rather than global mobility determines activity [6] [7].

Detailed conformational analysis reveals that the reduction in backbone dihedral entropy upon cyclization results from correlations between specific dihedral angles rather than more restricted individual angle distributions [6]. The glycine residue plays a crucial role in enabling these correlated motions by providing a conformational pivot point that accommodates the geometric constraints imposed by cyclization [7].

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

9

Exact Mass

743.38672833 g/mol

Monoisotopic Mass

743.38672833 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-08-2024

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